molecular formula C13H10ClNO4S2 B13063044 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate

Cat. No.: B13063044
M. Wt: 343.8 g/mol
InChI Key: ZONUTLQYIFWKSN-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate is a complex organic compound with the molecular formula C13H10ClNO4S2 and a molecular weight of 343.81 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a nicotinate moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and chloronicotinic acid derivatives . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10ClNO4S2

Molecular Weight

343.8 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO4S2/c14-11-2-1-8(7-15-11)12(16)19-10-3-5-20-13-9(10)4-6-21(13,17)18/h1-3,5,7,10H,4,6H2

InChI Key

ZONUTLQYIFWKSN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

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